molecular formula C14H20ClNO4S B2525728 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2320897-25-2

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

货号 B2525728
CAS 编号: 2320897-25-2
分子量: 333.83
InChI 键: YTSISOJFCKAPJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, commonly known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that blocks the activity of JAK enzymes, which are involved in the immune system's response to inflammation. CP-690,550 has been extensively studied for its potential use in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用机制

CP-690,550 works by inhibiting the activity of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response. By blocking 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide activity, CP-690,550 reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor, and prevents the activation of immune cells, such as T cells and B cells. This leads to a reduction in inflammation and disease activity in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a selective and potent inhibitory effect on 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3, which is primarily expressed in immune cells. This specificity minimizes the risk of adverse effects on other tissues and organs. CP-690,550 has also been shown to have a long half-life and good oral bioavailability, making it a suitable candidate for oral administration.

实验室实验的优点和局限性

CP-690,550 has several advantages for laboratory experiments, including its high potency and selectivity for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3, which allows for precise modulation of the immune response. Its long half-life and good oral bioavailability also make it a convenient and cost-effective option for in vivo studies. However, CP-690,550's specificity for 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide3 may limit its use in studying other signaling pathways and cellular processes that involve other 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide isoforms.

未来方向

CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. Future studies could investigate the use of CP-690,550 in combination with other immunomodulatory agents or in different disease models. Additionally, research could explore the potential use of CP-690,550 in other conditions, such as cancer and infectious diseases, where 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide signaling plays a role in disease progression.

合成方法

The synthesis of CP-690,550 involves several steps, starting from the reaction of 3-chlorobenzenesulfonyl chloride with cyclopentylmethylamine to form 3-chloro-N-cyclopentylmethylbenzenesulfonamide. This intermediate compound is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a base to obtain CP-690,550. The synthesis process has been optimized to achieve high yields and purity of the final product.

科学研究应用

CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also demonstrated the efficacy of CP-690,550 in treating rheumatoid arthritis and other autoimmune diseases, with some patients achieving complete remission.

属性

IUPAC Name

3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c15-12-4-3-5-13(10-12)21(18,19)16-11-14(20-9-8-17)6-1-2-7-14/h3-5,10,16-17H,1-2,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSISOJFCKAPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。